HPMA Copolymer Conjugation Enables 2-Fold Increase in Tolerated Dose Versus Free AHGDM in Murine Models
When conjugated to HPMA copolymer-RGDfK, AHGDM achieved a single intravenous maximum tolerated dose (MTD) of 80 mg/kg drug equivalent in nude mice, whereas free AHGDM administered as a single agent caused morbidity at 40 mg/kg [1]. This 2-fold improvement in tolerability is attributed to the targeted delivery mechanism, which reduces systemic exposure to free drug.
| Evidence Dimension | In vivo maximum tolerated dose (single i.v. injection) |
|---|---|
| Target Compound Data | 80 mg/kg drug equivalent (HPMA copolymer-AH-GDM-RGDfK conjugate) |
| Comparator Or Baseline | Free AH-GDM: Morbidity at 40 mg/kg |
| Quantified Difference | ≥2-fold higher tolerated dose for conjugate form |
| Conditions | Nude mice; single intravenous injection; 14-day observation period |
Why This Matters
This quantitative tolerability advantage directly translates to expanded therapeutic windows for in vivo efficacy studies using AHGDM-based conjugates compared to free drug administration.
- [1] Borgman, M. P., et al. (2009). Targetable HPMA Copolymer–Aminohexylgeldanamycin Conjugates for Prostate Cancer Therapy. Pharmaceutical Research, 26(6), 1407-1418. View Source
